(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
CAS No.: 175478-18-9
Cat. No.: VC21361560
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175478-18-9 |
---|---|
Molecular Formula | C9H15N |
Molecular Weight | 137.22 g/mol |
IUPAC Name | (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Standard InChI | InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 |
Standard InChI Key | PSNCFOFVFFJWLI-IUCAKERBSA-N |
Isomeric SMILES | C[C@H]1C=CC[C@@H](N1)CC=C |
SMILES | CC1C=CCC(N1)CC=C |
Canonical SMILES | CC1C=CCC(N1)CC=C |
Introduction
Chemical Properties and Structure
Basic Properties
The fundamental chemical properties of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine are summarized in the following table:
Property | Value |
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Chemical Formula | C9H15N |
CAS Number | 175478-18-9 |
Molecular Weight | 137.22 g/mol |
IUPAC Name | (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
InChI | InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 |
InChI Key | PSNCFOFVFFJWLI-IUCAKERBSA-N |
Canonical SMILES | CC1C=CCC(N1)CC=C |
Isomeric SMILES | C[C@H]1C=CCC@@HCC=C |
The compound possesses a molecular structure with distinct functional groups that contribute to its chemical behavior and interactions.
Structural Features
The compound features a six-membered tetrahydropyridine ring with nitrogen at position 1. It contains two key substituents: a methyl group at position 6 and an allyl group (prop-2-en-1-yl) at position 2. The presence of the allyl group introduces a terminal alkene functionality, which contributes significantly to the reactivity profile of the molecule.
Stereochemistry
The stereochemical configuration at positions 2 and 6 is critical to the compound's properties and biological activity. Both carbon atoms have the S configuration, resulting in the (2S,6S) designation. This specific stereochemistry distinguishes it from other stereoisomers, such as the (2R,6R) enantiomer, which may exhibit different biological activities and chemical properties.
Synthesis Methods
Laboratory Synthesis
The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine typically involves stereoselective approaches to ensure the correct configuration at positions 2 and 6. One common method involves chiral resolution of racemic mixtures using appropriate chiral agents. The use of L-pyroglutamic acid as a chiral auxiliary has been reported as an effective approach for obtaining the desired stereochemistry.
Purification Techniques
After synthesis, the compound requires purification to obtain high purity for research purposes. Crystallization is frequently employed to separate the desired product from impurities, followed by additional purification steps. Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity, with careful attention to purification processes to obtain the final product in its desired stereochemical form.
Chemical Reactions
Oxidation Reactions
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can undergo oxidation reactions, which typically involve the addition of oxygen or removal of hydrogen. These reactions can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The products of these oxidation reactions may include ketones or aldehydes, depending on the specific conditions and reagents employed.
Reduction Reactions
Reduction reactions, involving the addition of hydrogen or removal of oxygen, are also characteristic of this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions typically produce alcohols or amines, depending on the specific functional groups involved and reaction conditions. These reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions
The compound can participate in substitution reactions, where one functional group is replaced with another. Common reagents in these reactions include halogens and nucleophilic agents. These substitution reactions are typically conducted under specific conditions optimized for selectivity and yield, allowing for the modification of the compound's structure and properties.
Biological Activities
Neurotransmitter Modulation
Research indicates that (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine interacts with neurotransmitter systems in the brain. Specifically, it has been studied for its effects on monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine and serotonin.
The following table compares the MAO inhibition profiles of tetrahydropyridine derivatives:
Compound | MAO-A Inhibition | MAO-B Inhibition |
---|---|---|
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | Moderate | Weak |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Strong | Moderate |
1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine | Strong | Weak |
By inhibiting these enzymes, particularly MAO-A, the compound may lead to increased levels of certain neurotransmitters in the brain, which could have implications for neurological and psychiatric conditions.
Neuroprotective Effects
Studies have demonstrated potential neuroprotective properties of this compound. In animal models exposed to neurotoxic agents such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), administration of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has been observed to prevent dopamine depletion in certain brain regions.
In a representative study using mouse models:
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Test subjects received daily injections of the compound prior to MPTP exposure
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Results showed significant reduction in striatal dopamine depletion compared to control groups
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The effect was attributed to MAO inhibition and preservation of dopaminergic neurons
Analytical Methods
Spectroscopic Characterization
Several spectroscopic techniques are employed to characterize (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine:
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Fourier-transform infrared (FT-IR) spectroscopy: Identifies functional groups, including allyl C-H stretches at approximately 3080 cm−1
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Raman spectroscopy: Confirms ring conformation and substituents
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Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information and confirms stereochemistry
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High-resolution mass spectrometry (HRMS): Validates the molecular weight and formula
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and stereochemical analysis:
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High-performance liquid chromatography (HPLC) with UV detection: Ensures chemical purity (typically >98%)
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Chiral HPLC: Confirms stereochemical purity and resolves enantiomers
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Reverse-phase HPLC: Provides additional separation capabilities for analysis
The stereochemical purity of synthetic batches is validated using chiral high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. Absolute configuration can be further confirmed via X-ray crystallography or comparative optical rotation analysis against known standards.
Comparative Analysis
Similar Compounds
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine shares structural similarities with several other compounds, including:
Compound | Structural Relationship | Biological Activity Difference |
---|---|---|
(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | Enantiomer | Different biological activities due to opposite stereochemistry |
(2S,6S)-hydroxynorketamine | Related structure | Notable antidepressant properties |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Similar ring structure | Strong MAO-A and moderate MAO-B inhibition |
These structural relationships provide valuable insights into structure-activity relationships and potential applications.
Structure-Activity Relationships
The biological activity of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is highly dependent on its structural features:
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The tetrahydropyridine ring provides the basic scaffold for interaction with biological targets
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The specific (2S,6S) stereochemistry is crucial for its unique biological profile
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The allyl group may contribute to lipophilicity and binding affinity to relevant receptors or enzymes
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The methyl group at position 6 influences the conformational properties of the molecule
Research Applications
Use in Chemical Synthesis
As a building block in chemical synthesis, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine offers several advantages:
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Its chiral nature makes it valuable in asymmetric synthesis
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It can serve as a chiral ligand to facilitate the formation of enantiomerically enriched products
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The allyl group provides a reactive site for further functionalization
The compound's role in chemical synthesis is particularly important in the development of complex molecules with specific stereochemical requirements.
Role in Neuroscience Research
In neuroscience research, this compound has applications in:
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Studying monoamine oxidase inhibition mechanisms
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Investigating neuroprotective pathways
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Developing models for neurodegenerative diseases
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Exploring novel approaches to treating conditions such as Parkinson's disease
Experimental models for investigating its mechanisms include acute and subchronic regimens in MPTP-like models, with dosing adjusted for the compound's pharmacokinetic profile. Post-mortem analysis typically includes HPLC-ECD quantification of striatal dopamine and metabolites (DOPAC, HVA).
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